
4-Bromo-1,2-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3,5-cyclohexadiene-1,2-dione is a member of 1,2-benzoquinones.
4-Bromo-3, 5-cyclohexadiene-1, 2-dione, also known as 4-bromo-1, 2-benzoquinone, belongs to the class of organic compounds known as o-benzoquinones. These are benzoquinones where the two C=O groups are attached at the 1- and 2-positions, respectively.
Applications De Recherche Scientifique
Nonlinear Dynamics in Photodecomposition
The photodecomposition of N-bromo-1,4-benzoquinone-4-imine exhibits nonlinear kinetic features, including autocatalytic excursion, especially in an acidic environment. This process is important for understanding photocontrolled chemical oscillators and their sensitivity to light intensity (Bell, Green, & Wang, 2013).
Inhibition of Photosynthetic Electron Transport
Halogenated 1,4-benzoquinones, including brominated versions, act as inhibitors of photosynthetic electron transport. These compounds can form covalent linkages with nucleophilic groups in proteins, impacting photosystem II and the cytochrome b6f-complex (Oettmeier, Masson, & Dostatni, 1987).
Role in Halogen Substitution and Dibenzodioxin Formation
4-Bromo-1,2-benzoquinone, generated by tyrosinase oxidation, undergoes rapid substitution with O-nucleophiles. This reaction, which releases bromine and forms dibenzodioxins, has important toxicological implications (Stratford, Riley, & Ramsden, 2011).
Modification of Molecular Structure in Drug Design
In drug design, modifying the structure of 1,4-benzoquinone, such as by bromoalkylation, can influence the solubility and lipophilicity of compounds. This modification is significant for improving drug delivery and efficacy (Zuhroh & Ulfa, 2020).
Formation of Disinfection Byproducts in Water Treatment
During drinking water disinfection, haloquinones including 4-bromo-1,2-benzoquinone can form as byproducts. These compounds, suspected bladder carcinogens, pose a challenge for water quality and public health (Zhao et al., 2010).
Electrochemical Reduction and Toxicity Investigation
4-Bromophenol's electrodegradation kinetics and toxicity are studied using electrochemical methods. This research is crucial for understanding the environmental impact and detoxification processes of brominated compounds in water (Xu et al., 2018).
Photochemical Oscillators
4-Bromo-1,2-benzoquinone is involved in complex photochemical reactions that exhibit oscillatory behavior. Understanding these reactions is important for exploring nonlinear reaction dynamics and chemical kinetics (Li & Wang, 2008).
Propriétés
Numéro CAS |
90965-63-2 |
|---|---|
Nom du produit |
4-Bromo-1,2-benzoquinone |
Formule moléculaire |
C6H3BrO2 |
Poids moléculaire |
186.99 g/mol |
Nom IUPAC |
4-bromocyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C6H3BrO2/c7-4-1-2-5(8)6(9)3-4/h1-3H |
Clé InChI |
LTHKZYVCVXHKLZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(=O)C=C1Br |
SMILES canonique |
C1=CC(=O)C(=O)C=C1Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(13E,15E,17E)-2-[(2E,4E)-dodeca-2,4-dien-2-yl]-7-hydroxy-8-methyl-1-oxa-5,10-diazacyclononadeca-13,15,17-triene-4,9,19-trione](/img/structure/B1247759.png)
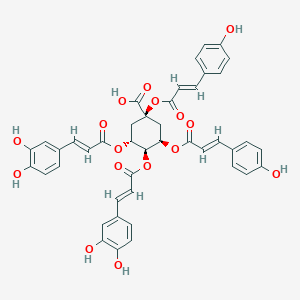

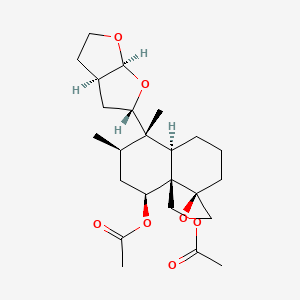
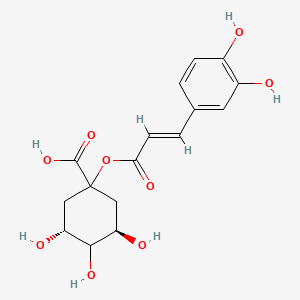
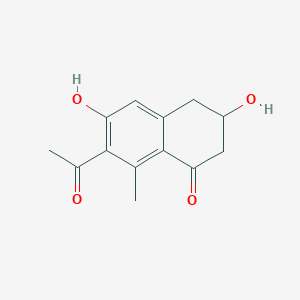
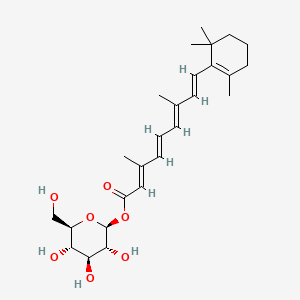
![6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo[2',3':1,5]-1,2,4-triazolo[4,3-a]-1,3,5-benzotriazepine](/img/structure/B1247770.png)


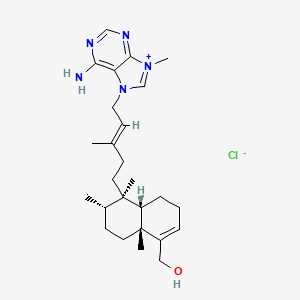

![5-[1-[5-[2-(Dimethylamino)heptyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1247782.png)